molecular formula C12H12Cl2N2OS B2629147 N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide CAS No. 1445609-78-8

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide

Cat. No.: B2629147
CAS No.: 1445609-78-8
M. Wt: 303.2
InChI Key: YBWOMIPWVQLCEB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopropyl group and a dichlorothiophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with a cyanating agent under controlled conditions.

    Introduction of the dichlorothiophenyl group: The dichlorothiophenyl group is introduced through a substitution reaction, where a suitable thiophene derivative is reacted with chlorinating agents to obtain the desired dichlorothiophenyl intermediate.

    Coupling of intermediates: The final step involves the coupling of the cyanocyclopropyl intermediate with the dichlorothiophenyl intermediate under amide-forming conditions, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide: can be compared with other amides containing cyanocyclopropyl and dichlorothiophenyl groups.

    This compound: can be compared with other thiophene derivatives with similar substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c13-9-6-8(11(14)18-9)2-1-3-10(17)16-12(7-15)4-5-12/h6H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWOMIPWVQLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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